N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H19ClFN5O4 and its molecular weight is 447.85. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. Its molecular formula is C₁₈H₁₈ClF N₅O₃. The presence of the chloro and fluorine substituents in the phenyl ring and the oxadiazole moiety are critical for its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT-116 | <100 | Induces apoptosis |
HeLa | <100 | Inhibits proliferation |
MCF-7 | <100 | Caspase activation |
The cytotoxic effects are primarily attributed to the induction of apoptosis through mechanisms involving phosphatidylserine translocation and caspase activation. In particular, compounds with similar structures have shown to increase apoptotic markers in treated cells significantly .
The mechanism by which this compound exerts its effects appears to involve:
- Caspase Activation : Studies have shown that the compound induces caspase activity in cancer cell lines like HeLa and HCT-116. Increased caspase activity correlates with higher rates of apoptosis.
- Cell Cycle Arrest : The compound may disrupt the normal cell cycle progression leading to cell cycle arrest at specific phases which contributes to its anticancer properties.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on HCT116 Cells : A study found that a related compound significantly inhibited cell growth and induced apoptosis in HCT116 cells with an IC50 value of 36 μM. The morphological changes observed included cell shrinkage and detachment from the culture surface .
- HeLa Cell Line Study : Another study reported that treatment with a structurally similar compound resulted in a 31% increase in activated caspases at a concentration of 100 μM in HeLa cells. This indicates a robust apoptotic response triggered by the compound .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5O4/c1-11-23-18(25-31-11)17-15-5-3-2-4-8-26(15)20(30)27(19(17)29)10-16(28)24-12-6-7-14(22)13(21)9-12/h6-7,9H,2-5,8,10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPFXSXUEBZDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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